molecular formula C19H16FN3O2 B2883039 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1207031-77-3

3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Cat. No.: B2883039
CAS No.: 1207031-77-3
M. Wt: 337.354
InChI Key: DGVOZKLQYZNBTB-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyridazinyl-oxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, a fluorobenzene derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The resulting amine is acylated with a suitable acyl chloride to form the benzamide core.

    Substitution: The final step involves the substitution of the amine group with the pyridazinyl-oxyphenyl moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
  • 3-chloro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide
  • 3-fluoro-N-ethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Uniqueness

3-fluoro-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine atom with the pyridazinyl-oxyphenyl moiety provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-fluoro-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-13-6-11-18(22-21-13)25-17-9-7-16(8-10-17)23(2)19(24)14-4-3-5-15(20)12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVOZKLQYZNBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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